3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone

Description

BenchChem offers high-quality 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

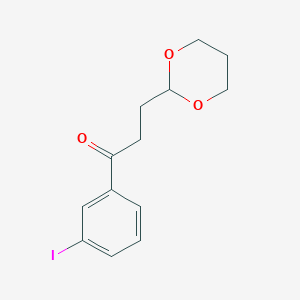

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(3-iodophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKKJNJAZQKZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645901 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-49-4 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the structure of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone?

An In-depth Technical Guide to the Structure of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone

Introduction

3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is a complex organic molecule of interest in synthetic and medicinal chemistry. Its structure is characterized by three key components: a propiophenone backbone, a meta-substituted iodine on the phenyl ring, and a 1,3-dioxane ring. The propiophenone core is a common scaffold in biologically active compounds. The presence of an iodine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules. The 1,3-dioxane group serves as a protecting group for a carbonyl functionality, allowing for selective reactions elsewhere in the molecule. This guide provides a detailed analysis of the structure, properties, and potential applications of this compound for researchers and professionals in drug development.

Chemical Structure and Properties

The systematic IUPAC name for this compound is 3-(1,3-dioxan-2-yl)-1-(3-iodophenyl)propan-1-one. The structure consists of a central three-carbon chain. One end is attached to a 3-iodophenyl ketone group, and the other end is attached to a 1,3-dioxane ring.

Key Structural Features:

-

Propiophenone Core : This consists of a benzene ring attached to a propanone group. The carbonyl group is at the C1 position of the propane chain, and the phenyl ring is attached to this carbonyl.

-

3'-Iodo Substitution : An iodine atom is substituted at the meta-position (C3') of the phenyl ring. This substitution significantly influences the electronic properties of the aromatic ring and provides a site for further functionalization.

-

1,3-Dioxane Moiety : This is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. It is formed by the protection of an aldehyde group (which would otherwise be at the C3 position of the propiophenone chain) with 1,3-propanediol. 1,3-dioxanes are stable under basic, reductive, and oxidative conditions but are sensitive to acidic conditions, which allows for their removal to reveal the original carbonyl group[1].

Physicochemical Properties

A summary of the key properties of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is presented in the table below.

| Property | Value | Source |

| CAS Number | 898785-49-4 | [2] |

| Molecular Formula | C13H15IO3 | [2] |

| Molecular Weight | 346.16 g/mol | [2] |

| SMILES | O=C(C1=CC=CC(I)=C1)CCC2OCCCO2 | [2] |

| InChI | 1S/C13H15IO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2 | [3] |

| InChI Key | ZWSGHDZGOKQSSI-UHFFFAOYSA-N | [3] |

Structural Visualization

The 2D chemical structure of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is depicted below.

Caption: 2D structure of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone.

Proposed Synthesis and Reactivity

The synthesis of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone would likely involve the protection of a precursor molecule, followed by a key bond-forming reaction. A plausible synthetic route is outlined below.

Synthetic Workflow

Sources

3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone CAS number and properties.

This technical guide provides a comprehensive overview of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone, a specialized organic compound of interest to researchers in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data in public literature, this guide synthesizes information from established chemical principles and data on analogous structures to offer valuable insights for its synthesis, handling, and potential applications.

Core Compound Identity and Properties

3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is a derivative of propiophenone, featuring two key structural modifications: an iodine atom at the meta-position (3') of the phenyl ring and a 1,3-dioxane group protecting a ketone. This unique combination of functional groups makes it a valuable intermediate for complex molecule synthesis.

| Property | Value | Source |

| CAS Number | 898785-49-4 | BOC Sciences[], Crysdot |

| Molecular Formula | C₁₃H₁₅IO₃ | BOC Sciences[] |

| Molecular Weight | 346.16 g/mol | BOC Sciences[] |

| Physical Form | Not specified (likely a solid or oil) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Strategic Importance in Synthesis

The structure of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is strategically designed for multi-step synthesis.

-

The 1,3-Dioxane Moiety: This group functions as a protecting group for a ketone. The formation of this cyclic acetal renders the otherwise reactive ketone carbonyl inert to a wide range of reagents, particularly nucleophiles and bases. This allows for chemical transformations to be performed on other parts of the molecule. The 1,3-dioxane is stable under basic, reductive, and many oxidative conditions, but can be readily removed (deprotected) under acidic conditions to regenerate the ketone.

-

The Aryl Iodide Handle: The iodine atom on the phenyl ring is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are key substrates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide array of substituents at the 3'-position, making it a crucial tool for building molecular diversity in drug discovery programs.

Representative Synthesis Protocol

While a specific, peer-reviewed synthesis for this exact molecule is not publicly documented, a plausible and robust synthetic route can be designed based on well-established organic chemistry principles. The following two-step protocol outlines a representative method starting from commercially available 3'-Iodopropiophenone.

Step 1: Acetal Formation (Protection of the Ketone)

The core of this synthesis is the acid-catalyzed protection of the propiophenone ketone as a 1,3-dioxane. This reaction is an equilibrium process, and the removal of water is crucial to drive the reaction to completion.

Reaction: 3'-Iodopropiophenone + 1,3-Propanediol → 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone

Materials and Reagents:

-

3'-Iodopropiophenone

-

1,3-Propanediol (1.5 equivalents)

-

Toluene (anhydrous)

-

p-Toluenesulfonic acid (p-TSA) (0.05 equivalents, catalytic)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3'-Iodopropiophenone, toluene, and 1,3-propanediol.

-

Add the catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel) to obtain the pure 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone.

Causality Behind Experimental Choices:

-

Dean-Stark Apparatus: This is essential for removing water, which is a byproduct of the reaction. Le Chatelier's principle dictates that removing a product will shift the equilibrium towards the formation of more products, thus ensuring a high yield of the desired dioxane.

-

p-Toluenesulfonic Acid (p-TSA): A strong acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the diol. p-TSA is a convenient choice as it is an easily handled solid.

-

Aqueous Workup: The washing steps with sodium bicarbonate and brine are necessary to remove the acid catalyst and any remaining water-soluble impurities.

Caption: Synthetic workflow for the protection step.

Spectroscopic Analysis (Expected)

As experimental spectra are not available, this section describes the expected spectroscopic characteristics based on the molecule's structure.

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

-

Aromatic protons on the iodo-substituted ring, likely appearing as multiplets in the δ 7.0-8.0 ppm region.

-

A triplet for the methine proton of the dioxane ring (CH-O), shifted downfield.

-

Multiplets for the methylene protons of the dioxane ring and the propyl chain.

-

-

¹³C NMR: The carbon NMR would show distinct signals for:

-

The carbonyl carbon (C=O) around 190-200 ppm (if deprotected).

-

Aromatic carbons, with the carbon attached to the iodine showing a characteristic lower chemical shift.

-

The acetal carbon of the dioxane ring around 100 ppm.

-

Aliphatic carbons of the dioxane and propyl chain in the upfield region.

-

-

Infrared (IR) Spectroscopy:

-

A strong C=O stretch around 1685 cm⁻¹ for the ketone (in the deprotected form).

-

C-O stretching bands for the dioxane ether linkages, typically in the 1200-1000 cm⁻¹ region.

-

C-H stretching bands for aromatic and aliphatic protons just below and above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 346.16. A characteristic M+1 peak would also be present due to the natural abundance of ¹³C. Fragmentation patterns would likely involve the loss of parts of the propyl-dioxane chain.

Safety Information

A specific Material Safety Data Sheet (MSDS) for 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is not publicly available. Therefore, this compound should be handled with the care afforded to a new chemical entity with unknown toxicological properties. General precautions should be based on the constituent functional groups:

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2][3]

-

Flammability: While data is not available for the specific compound, related propiophenones and dioxanes can be flammable. Keep away from heat, sparks, and open flames.[4]

-

Stability: The compound is expected to be stable under normal storage conditions. The 1,3-dioxane moiety is sensitive to strong acids.

-

Toxicity: The toxicological properties have not been determined. Aryl iodides can be irritants. Handle with care to avoid exposure.

Applications in Research and Drug Development

This molecule is best viewed as a versatile building block for the synthesis of more complex molecular targets, particularly in the field of medicinal chemistry.

Caption: Potential synthetic utility workflow.

The primary application is in the generation of compound libraries for screening. A research workflow could involve:

-

Using the aryl iodide as a handle to perform a variety of cross-coupling reactions, thereby creating a library of analogues with different substituents at the 3'-position.

-

Subsequently, the 1,3-dioxane protecting group can be removed under acidic conditions to reveal the ketone.

-

This ketone can then be used for further derivatization, such as reductive amination, to introduce more diversity and generate potential drug candidates.

This strategy allows for the systematic exploration of the chemical space around the propiophenone scaffold, which is a common motif in biologically active molecules.

References

-

Penta. (2023, March 14). 1,3-Dioxolane - SAFETY DATA SHEET. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,3-Dioxolane. Retrieved from [Link]

- Google Patents. (n.d.). US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.

- Google Patents. (n.d.). US8173822B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions.

- Google Patents. (n.d.). US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione.

- Google Patents. (n.d.). US11273131B2 - Pharmaceutical compositions with enhanced permeation.

- Google Patents. (n.d.). WO2024150250A1 - A process for the preparation of Atogepant and its intermediates.

-

PubChem. (n.d.). 3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one. Retrieved from [Link]

-

Crysdot. (n.d.). Benzene Compounds. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a viable synthetic pathway for 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone, a molecule of interest in medicinal chemistry and organic synthesis. The proposed strategy is grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and practical applicability.

Introduction

3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is a substituted propiophenone derivative featuring an iodine atom on the phenyl ring and a cyclic acetal (1,3-dioxane) on the propionyl side chain. The presence of the iodo-substituent opens avenues for further functionalization via cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecular architectures. The 1,3-dioxane moiety serves as a protecting group for a carbonyl functionality, allowing for selective transformations at other sites of the molecule. This guide will detail a logical and efficient multi-step synthesis of this target compound.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key bond disconnections are the carbon-carbon bond formed during the Friedel-Crafts acylation and the carbon-oxygen bonds of the dioxane ring. This leads to a proposed synthesis commencing with the Friedel-Crafts acylation of iodobenzene with a suitable propionyl derivative, followed by the protection of the resulting ketone.

The chosen forward synthesis involves three main stages:

-

Preparation of the Acylating Agent: Synthesis of 3-(1,3-dioxan-2-yl)propionyl chloride from 3-(1,3-dioxan-2-yl)propanoic acid.

-

Friedel-Crafts Acylation: Reaction of the synthesized acyl chloride with iodobenzene in the presence of a Lewis acid catalyst.

-

Alternative Strategy - Acylation followed by Protection: An alternative and potentially more robust pathway involves the Friedel-Crafts acylation of iodobenzene with 3-chloropropionyl chloride, followed by nucleophilic substitution and acetal formation. This approach is often preferred to avoid the potential cleavage of the acetal under the harsh conditions of the Friedel-Crafts reaction. This guide will focus on the latter, more reliable method.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route:

Palladium-Catalyzed Cross-Coupling: A Mechanistic and Practical Guide for Medicinal Chemistry

Introduction: The "Nobel" Tool of Drug Discovery

In 2010, the Nobel Prize in Chemistry was awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki for a transformation that fundamentally altered the landscape of organic synthesis: palladium-catalyzed cross-coupling [1].[1][2] For the medicinal chemist, this is not merely academic history; it is the primary engine for building the biaryl scaffolds found in over 60% of small-molecule drugs today.

As a Senior Application Scientist, I often see researchers treating these reactions as "black boxes"—adding a pinch of "tetrakis" and hoping for the best. This guide moves beyond the basics to the causality of the reaction. We will explore how to rationally select ligands to modulate the steric/electronic environment of the metal center, ensuring robust scalability from the milligram to the kilogram scale.

Mechanistic Foundations: The Catalytic Cycle[2][3]

The efficacy of palladium catalysis relies on the metal's ability to shuttle between the Pd(0) and Pd(II) oxidation states. Understanding the three core stages of this cycle is critical for troubleshooting.

The "Active" Species

Contrary to common belief, stable Pd(II) salts (like Pd(OAc)₂) are precatalysts. They must be reduced in situ to the active Pd(0)Lₙ species (often 12- or 14-electron complexes) to enter the cycle. This induction period is often where reactions fail if the reducing agent (phosphine, amine, or organometallic) is insufficient.

The Cycle Steps

-

Oxidative Addition (Rate-Limiting for Chlorides): The Pd(0) center inserts into the C-X bond. Electron-rich ligands (e.g., alkylphosphines) accelerate this step by increasing electron density on the metal, making it more nucleophilic.

-

Transmetalation (The "Black Box"): The nucleophile (B, Sn, Zn) transfers its organic group to the Pd center.[3] This step often requires a base (Suzuki) or specific additives (Stille) to activate the nucleophile.

-

Reductive Elimination (Product Release): The two organic fragments form a bond and leave the metal, regenerating Pd(0).[2][3] Crucial Insight: Sterically bulky ligands (like Buchwald's biarylphosphines) accelerate this step by "squeezing" the two organic groups together [2].

Visualization: The General Catalytic Cycle

Figure 1: The interplay between oxidation states. Note that bulky ligands accelerate the return from Transmetalation to Pd(0).

Strategic Catalyst Selection: Ligands & Precatalysts

The choice of ligand dictates the reaction outcome. There is no "universal" catalyst, but modern precatalysts have simplified the workflow.

Ligand Architecture

-

Phosphines (The Workhorses):

-

Triphenylphosphine (PPh₃): Cheap, but poor for aryl chlorides or hindered substrates.

-

Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like XPhos and SPhos are "gold standards." The biaryl backbone prevents formation of inactive palladium dimers, while the bulky alkyl groups promote reductive elimination [3].

-

-

N-Heterocyclic Carbenes (NHCs):

-

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): Extremely robust, air-stable, and excellent for difficult couplings involving heteroatoms.

-

The Evolution of Precatalysts (G3 vs. G4)

Using Pd(dba)₂ is outdated for high-throughput screening due to air sensitivity.

-

Generation 3 (G3): Features a methanesulfonate leaving group.[4] Activation releases a carbazole byproduct.

-

Generation 4 (G4): The superior choice. The backbone is N-methylated, releasing N-methylcarbazole upon activation. This byproduct is less likely to inhibit the catalyst or participate in side reactions compared to the G3 carbazole [4].

Key Reaction Classes & Troubleshooting

| Reaction | Electrophile | Nucleophile | Key Advantage | Common Failure Mode |

| Suzuki-Miyaura | Aryl Halide | Boronic Acid/Ester | Water tolerant, non-toxic byproducts. | Protodeboronation of the boronic acid (base sensitive). |

| Buchwald-Hartwig | Aryl Halide | Amine (1°/2°) | Replaces toxic reductive amination. | Catalyst poisoning by amine; β-hydride elimination. |

| Sonogashira | Aryl Halide | Terminal Alkyne | Forms C(sp)-C(sp2) bonds. | Copper co-catalyst can cause homocoupling (Glaser). |

| Negishi | Aryl Halide | Organozinc | Highly reactive; works on sp3 centers. | Extreme moisture sensitivity (requires dry box/Schlenk). |

Experimental Protocol: Robust Suzuki-Miyaura Coupling

Objective: Coupling of 4-bromoanisole with phenylboronic acid using a G4 precatalyst.

Reagents & Equipment

-

Catalyst: XPhos Pd G4 (1-2 mol%).

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Dioxane. Note: 2-MeTHF is a greener alternative with higher reaction temperatures than THF.

-

Base: K₃PO₄ (2.0 equiv, finely ground).

-

Atmosphere: Argon or Nitrogen (Balloon is sufficient if purged correctly).[5]

Step-by-Step Procedure

-

Charge Solids: Add aryl halide (1.0 equiv), boronic acid (1.2 equiv), Base (2.0 equiv), and XPhos Pd G4 (0.02 equiv) to a reaction vial equipped with a stir bar.

-

Evacuation: Seal the vial. Evacuate (vacuum) and backfill with inert gas 3 times. Crucial: Oxygen causes homocoupling and catalyst death.

-

Solvent Addition: Add degassed 2-MeTHF via syringe.

-

Pro-Tip: If using aqueous base (e.g., K₂CO₃ in water), add the water after the organic solvent to prevent "clumping" of the catalyst.

-

-

Reaction: Heat to 60°C. Monitor by TLC/LCMS after 1 hour.

-

Visual Check: The solution should remain clear/amber. Black precipitate indicates "Pd Black" formation (catalyst decomposition/aggregation).[6]

-

-

Workup & Scavenging:

-

Filter through Celite to remove salts.

-

Regulatory Step: Treat filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins to ensure Pd levels meet ICH Q3D guidelines (<10 ppm for oral drugs) [5].

-

Troubleshooting Logic: The "Rescue" Tree

When a reaction fails, do not just add more catalyst.[6] Follow this logic path.

Figure 2: Systematic troubleshooting for cross-coupling failures.

References

-

NobelPrize.org. (2010). The Nobel Prize in Chemistry 2010 - Press Release. [Link]

-

European Medicines Agency (ICH). ICH guideline Q3D (R2) on elemental impurities. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. oxidative addition and palladium coupling [employees.csbsju.edu]

- 3. nobelprize.org [nobelprize.org]

- 4. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data (NMR, IR, MS) for propiophenone characterization.

Spectroscopic Profile & Analytical Protocols

) via NMR, IR, and MS.Executive Summary

This technical guide provides a rigorous framework for the spectroscopic characterization of Propiophenone (1-phenylpropan-1-one). Designed for researchers in organic synthesis and pharmaceutical development, this document moves beyond static data listing to explain the causality of spectral signals.

Propiophenone serves as a critical pharmacophore precursor (e.g., in the synthesis of ephedrine analogs and various heterocyclic compounds). Its correct identification relies on recognizing specific "spectral fingerprints" resulting from the conjugation of the carbonyl group with the aromatic ring.

Molecular Profile & Structural Logic

To interpret the data accurately, one must first understand the electronic environment of the molecule.

-

Chemical Formula:

[1][2] -

Molecular Weight: 134.18 g/mol [2]

-

Key Structural Features:

-

Conjugated System: The carbonyl group is directly bonded to the benzene ring. This allows

-electron delocalization, reducing the double-bond character of the carbonyl and lowering its vibrational frequency (IR) and shielding the carbonyl carbon (NMR) less than aliphatic counterparts. -

Ethyl Chain: The alkyl tail (

) provides a distinct spin-system in NMR (triplet-quartet) and influences fragmentation patterns in MS (alpha-cleavage).

-

Infrared Spectroscopy (IR)

Strategic Insight: The most diagnostic feature of propiophenone is the carbonyl stretching frequency .[3] Unlike non-conjugated ketones (which appear ~1715

Data Summary (Neat/ATR)

| Functional Group | Wavenumber ( | Intensity | Mechanistic Origin |

| C=O Stretch | 1680 – 1690 | Strong | Conjugated ketone (C=O |

| C-H (Aromatic) | 3030 – 3060 | Weak/Med | |

| C-H (Aliphatic) | 2980 – 2870 | Medium | |

| C=C (Ring) | 1595, 1580, 1450 | Medium | Aromatic ring breathing modes. |

| Mono-substitution | 740, 690 | Strong | Out-of-plane (OOP) bending for mono-substituted benzene. |

Experimental Protocol: ATR-FTIR

-

Background: Collect a background spectrum (air) to remove atmospheric

and -

Sample Prep: Place 1 drop of neat liquid propiophenone on the diamond/ZnSe crystal.

-

Acquisition: Scan range 4000–600

; Resolution 4 -

Validation: Ensure the C=O peak has a transmittance between 10-20% (absorbance ~0.7-1.0) for optimal S/N ratio without saturation.

Mass Spectrometry (MS)

Strategic Insight: Propiophenone does not undergo a standard McLafferty rearrangement involving the alkyl chain because the ethyl group lacks a

Fragmentation Logic

-

Molecular Ion (

): m/z 134.[2] -

Base Peak (

): m/z 105. This is the Benzoyl cation ( -

Phenyl Cation: m/z 77. Formed by the loss of CO from the benzoyl cation.

MS Data Table (EI, 70 eV)

| m/z | Abundance | Fragment Identity | Mechanism |

| 134 | ~15-20% | Molecular Ion (Radical Cation). | |

| 105 | 100% (Base) | ||

| 77 | ~40-50% | Inductive cleavage/Loss of CO. | |

| 51 | ~15% | Fragmentation of the phenyl ring. |

Visualization: Fragmentation Pathway

Caption: Primary fragmentation pathway of Propiophenone under Electron Impact (EI) ionization.

Nuclear Magnetic Resonance (NMR)

Strategic Insight:

-

1H NMR: Look for the classic Triplet-Quartet pattern of the ethyl group. The aromatic protons will show a 2:3 split (Ortho vs. Meta/Para) due to the electron-withdrawing nature of the carbonyl, which deshields the ortho protons significantly.

-

13C NMR: The carbonyl carbon is the diagnostic anchor, appearing very downfield (~200 ppm).

1H NMR Data (Solvent: )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling ( |

| 7.95 – 8.00 | Doublet (d) | 2H | Ortho-Ar (H-a) | ~7-8 Hz |

| 7.40 – 7.60 | Multiplet (m) | 3H | Meta/Para-Ar (H-b, H-c) | N/A |

| 2.98 | Quartet (q) | 2H | Methylene (H-d) | ~7.2 Hz |

| 1.22 | Triplet (t) | 3H | Methyl (H-e) | ~7.2 Hz |

13C NMR Data (Solvent: )

| Chemical Shift ( | Carbon Type | Assignment | Notes |

| 200.9 | Quaternary (C=O) | Carbonyl | Deshielded by Oxygen + Ring Current. |

| 136.9 | Quaternary (Ar) | Ipso-Carbon | Point of attachment. |

| 132.8 | CH (Ar) | Para-Carbon | |

| 128.6 | CH (Ar) | Meta-Carbons | |

| 128.0 | CH (Ar) | Ortho-Carbons | |

| 31.8 | Alpha-Methylene | ||

| 8.2 | Beta-Methyl |

Integrated Characterization Protocol

This workflow ensures a self-validating identification process for unknown samples suspected to be propiophenone.

Workflow Diagram

Caption: Step-by-step logic flow for confirming Propiophenone identity.

Step-by-Step Methodology

-

IR Screening: Run a quick ATR-FTIR. If the Carbonyl peak is

, the sample is likely not propiophenone (or is non-conjugated). If it is -

MS Confirmation: Inject into GC-MS. Look for the base peak at 105.[5]

-

Self-Check: If you see a peak at m/z 120, you likely have Butyrophenone (which allows McLafferty rearrangement). Propiophenone cannot produce m/z 120 via this mechanism.

-

-

NMR Structural Proof: Dissolve ~10mg in

.-

Verify the integration ratio 2:3:2:3 (Ortho : Meta/Para : Methylene : Methyl).

-

Troubleshooting: If the triplet/quartet is obscure, ensure the sample is free of Ethanol (which also shows a triplet/quartet but at different shifts, ~3.7 ppm for

).

-

References

-

National Institute of Standards and Technology (NIST). Propiophenone Mass Spectrum (Electron Ionization).[6] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Propiophenone 1H and 13C NMR Data.[2] Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for IR/NMR shifts).

-

PubChem. Propiophenone Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

The Propiophenone Backbone in Medicinal Chemistry: Synthetic Utility, Pharmacophore Integration, and Metabolic Stability

Executive Summary

The propiophenone scaffold (1-phenylpropan-1-one) represents a privileged substructure in medicinal chemistry, serving as a critical precursor for centrally acting sympathomimetics, antidepressant agents, and Class Ic antiarrhythmics. Its structural versatility lies in the reactivity of the

Structural & Physicochemical Attributes[1][2][3][4]

The propiophenone core consists of a phenyl ring conjugated to a propanoyl group. This conjugation imparts specific electronic and steric properties essential for receptor binding.

| Feature | Chemical Attribute | Medicinal Impact |

| Lipophilicity | High logP (approx.[1] 2.3 for parent) | Facilitates blood-brain barrier (BBB) penetration, crucial for CNS agents like Bupropion. |

| Carbonyl Dipole | Hydrogen Bond Acceptor (HBA) | Critical for binding affinity; serves as a metabolic handle for reduction to active/inactive alcohols. |

| Nucleophilic/Electrophilic center | The "Magic Methyl" effect extended to ethyl; steric bulk at this position modulates MAO susceptibility. | |

| Aromatic Ring | Essential for docking within hydrophobic pockets of monoamine transporters (DAT/NET). |

Synthetic Utility & Functionalization

The utility of propiophenone stems from its divergent synthetic pathways. It serves as a "chiral pool" precursor when subjected to asymmetric catalysis.

Pathway A: -Functionalization (The Aminoketone Route)

This is the primary route for synthesizing cathinone derivatives and bupropion. The introduction of a halogen at the

-

Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation.

-

Key Drug: Bupropion (Wellbutrin) .

-

SAR Insight: The tert-butyl group in bupropion prevents N-dealkylation, while the

-methyl group (part of the ethyl chain) creates steric hindrance that blocks degradation by Monoamine Oxidase (MAO), unlike its non-substituted phenethylamine analogs.

Pathway B: Side-Chain Extension (The Propafenone Route)

In this pathway, the propiophenone core (specifically o-hydroxypropiophenone) acts as a nucleophile.

-

Mechanism: The phenolic hydroxyl group undergoes alkylation with epichlorohydrin, followed by amine ring-opening.

-

Key Drug: Propafenone (Rythmol) .[2]

-

SAR Insight: The propiophenone carbonyl is preserved to maintain the structural rigidity required for sodium channel blockade.

Visualization: Synthetic Divergence

The following diagram illustrates the divergent synthesis of Bupropion and Propafenone from propiophenone precursors.

Caption: Divergent synthetic pathways utilizing the propiophenone scaffold for CNS and cardiovascular applications.

Stereochemistry & Asymmetric Reduction[4]

The carbonyl group of propiophenone is prochiral. Reduction yields chiral secondary alcohols, which often exhibit distinct pharmacological profiles.

-

Stereoselectivity: For many CNS agents, the (S)-enantiomer exhibits higher potency or a more favorable metabolic profile.

-

Methodology: Standard reduction (NaBH4) yields racemates. Modern medicinal chemistry employs Noyori Asymmetric Transfer Hydrogenation (ATH) or Corey-Bakshi-Shibata (CBS) reduction to achieve high enantiomeric excess (ee).

Experimental Protocol: Enantioselective Reduction of Substituted Propiophenone

Context: Generating chiral alcohol intermediates for SAR studies.

Reagents:

-

Substrate: 3-Chloropropiophenone (10 mmol)

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

-

Solvent: Dichloromethane (DCM)[3]

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ruthenium catalyst in degassed DCM.

-

Addition: Add the propiophenone substrate to the catalyst solution.

-

Initiation: Slowly add the HCOOH/Et3N mixture via syringe. Evolution of CO2 gas will be observed.

-

Reaction: Stir at room temperature for 12–24 hours. Monitor consumption of ketone by TLC (Mobile phase: 10% EtOAc/Hexanes).

-

Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4.

-

Purification: Concentrate in vacuo and purify via flash column chromatography.

-

Validation: Determine enantiomeric excess using Chiral HPLC (e.g., Chiralcel OD-H column).

Metabolic Fate & Toxicology[4]

Understanding the metabolic liability of the propiophenone backbone is crucial for optimizing half-life and toxicity profiles.

CYP2B6 and Hydroxylation

For tert-butyl substituted derivatives (e.g., Bupropion), the primary metabolic route involves hydroxylation of the tert-butyl group by CYP2B6 . This forms a hemiaminal that cyclizes to a morpholinol metabolite (Hydroxybupropion), which is pharmacologically active and has a longer half-life than the parent drug.

Carbonyl Reduction

The ketone moiety is susceptible to reduction by 11

-

Product: threo-hydrobupropion and erythro-hydrobupropion.[1][4]

-

Clinical Relevance: Extensive reduction can lower the concentration of the parent drug, altering the therapeutic window.

Visualization: Metabolic Pathways

The following diagram details the competition between oxidative and reductive metabolism.

Caption: Metabolic divergence of the propiophenone scaffold involving CYP2B6-mediated hydroxylation and enzymatic carbonyl reduction.

Detailed Experimental Protocol: Synthesis of -Bromopropiophenone

This protocol describes the synthesis of the critical intermediate 2-bromo-1-(3-chlorophenyl)propan-1-one. This step is the "gateway" to most medicinal derivatives of this scaffold.

Safety Warning:

Reagents:

-

3'-Chloropropiophenone (1 eq)

-

Bromine (

) (1.05 eq) -

Glacial Acetic Acid (0.1 mL, catalytic)

-

Dichloromethane (DCM) (Solvent)[3]

Procedure:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr gas).

-

Dissolution: Dissolve 3'-chloropropiophenone (10 g) in DCM (50 mL). Add catalytic glacial acetic acid.

-

Bromination: Dilute bromine in DCM (1:1 v/v) and place in the addition funnel. Add the bromine solution dropwise over 30 minutes at room temperature.

-

Observation: The deep red color of bromine should dissipate as it reacts. If color persists, gently warm the flask to 30°C to initiate.

-

-

Completion: Stir for an additional hour. Confirm reaction completion by TLC (silica gel; 5% EtOAc/Hexane). The product will be less polar than the starting material.

-

Quench: Wash the reaction mixture with water (2 x 50 mL) followed by saturated sodium bicarbonate (2 x 50 mL) to remove acid traces.

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Result: The product is typically obtained as a pale yellow oil or low-melting solid, sufficiently pure for the subsequent amination step.

References

-

Royal Society of Chemistry. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies.[3] Reaction Chemistry & Engineering. [Link]

-

National Institutes of Health (NIH). (1983). Metabolism and kinetics of bupropion.[5] PubMed. [Link]

-

Indian Journal of Pharmaceutical Sciences. (1997). Synthesis of Propafenone, an Antiarrhythmic Agent. [Link]

- Google Patents. (2014). CN104262178A - Synthesis method of propafenone hydrochloride.

-

National Institutes of Health (NIH). (2011). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. [Link]

Sources

- 1. ricardinis.pt [ricardinis.pt]

- 2. Propafenone - Wikipedia [en.wikipedia.org]

- 3. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00443K [pubs.rsc.org]

- 4. EP1259243B1 - Bupropion metabolites and methods of their synthesis and use - Google Patents [patents.google.com]

- 5. Metabolism and kinetics of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the utility of aryl halides as synthetic handles.

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

In the architecture of small molecule drug discovery, aryl halides are not merely reagents; they are the primary "synthetic handles" that enable the rapid diversification of aromatic scaffolds. Their utility is defined by a paradox: stability (to survive early-stage transformations) versus reactivity (to undergo controlled functionalization).

This guide deconstructs the strategic deployment of aryl halides (Ar-X), moving beyond basic reactivity trends to focus on orthogonality —the ability to selectively actuate one halogen over another in poly-functionalized systems. We examine the mechanistic divergence between Transition Metal Catalysis (TMC) and Nucleophilic Aromatic Substitution (

Part 1: The Reactivity Hierarchy & Mechanistic Underpinnings

The selection of an aryl halide handle is dictated by the energy required to cleave the C-X bond versus the electronic bias of the aromatic ring. A "Senior Scientist" approach requires understanding the inversion of reactivity between catalytic and nucleophilic pathways.

Bond Dissociation Energy (BDE) vs. Catalytic Aptitude

The bond strength of aryl halides follows the expected periodic trend, yet their utility in palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) is inversely proportional to this strength.

| Aryl Halide (Ar-X) | Bond Dissociation Energy (kcal/mol) | Pd-Catalyzed Reactivity (Oxidative Addition) | |

| Aryl Fluoride (Ar-F) | ~127 | Inert (requires specialized Ni/specialty ligands) | Highest (High electronegativity stabilizes intermediate) |

| Aryl Chloride (Ar-Cl) | ~97 | Low (Rate-limiting step is oxidative addition) | Moderate (Requires EWG activation) |

| Aryl Bromide (Ar-Br) | ~84 | High (Standard balance of stability/reactivity) | Low |

| Aryl Iodide (Ar-I) | ~67 | Highest (Often diffusion-controlled OA) | Lowest |

The Orthogonality Principle

The most powerful application of aryl halides is sequential functionalization . By exploiting the rate differences in Oxidative Addition (OA), a chemist can install multiple distinct fragments on a single core.

-

Scenario: A scaffold contains both Ar-I and Ar-Cl.

-

Strategy: Perform a cross-coupling at Room Temperature (RT) targeting the Ar-I. The Ar-Cl remains intact. Subsequently, increase temperature and/or switch to a more electron-rich ligand (e.g.,

or Buchwald biaryl phosphines) to engage the Ar-Cl.

Part 2: Visualizing the Mechanistic Divergence

The following diagram illustrates the decision matrix for selecting a synthetic pathway based on the specific aryl halide handle and the electronic nature of the ring.

Caption: Mechanistic divergence: Electron density and halogen identity dictate whether the reaction proceeds via Metal Catalysis (Oxidative Addition) or Nucleophilic Attack (

Part 3: Transition Metal Catalysis – The Gold Standard

For Ar-Cl, Ar-Br, and Ar-I, Palladium catalysis is the dominant methodology. The critical success factor is the Oxidative Addition (OA) step.

Mechanism: The Catalytic Cycle

The cycle involves three distinct phases.[1][2] In modern synthesis, the "Ligand" is the variable that controls the rate of OA (for chlorides) or Reductive Elimination (for bulky substrates).

Caption: The Pd(0)/Pd(II) catalytic cycle. For Aryl Chlorides, the Pd(0) -> Oxidative Addition step is energetically demanding, requiring electron-rich ligands.

Strategic Ligand Selection

-

For Aryl Iodides/Bromides: Standard ligands (

, dppf) are sufficient. -

For Aryl Chlorides: Requires electron-rich, bulky ligands to facilitate OA and prevent catalyst deactivation.

-

Buchwald Ligands: XPhos, RuPhos, BrettPhos.

-

NHC Ligands: IPr, IMes (used in Pd-PEPPSI complexes).

-

Part 4: Experimental Protocols (Self-Validating Systems)

These protocols are designed to be self-validating , meaning they include checkpoints (TLC/LCMS) to confirm the active species is generated and the reaction is proceeding before committing resources to workup.

Protocol A: General Suzuki-Miyaura Coupling (Ar-Br Focus)

Best for: Rapid library synthesis, robust C-C bond formation.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Boronic Acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2M aqueous, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and Pd-catalyst. Seal with a septum.

-

Atmosphere Exchange: Evacuate and backfill with Nitrogen (

) three times. Why? Oxygen poisons Pd(0) species, leading to homocoupling of the boronic acid. -

Solvent Addition: Add degassed Dioxane and aqueous

via syringe. -

Thermal Activation: Heat to 80°C-100°C.

-

Validation Checkpoint (1 hr): Aliquot 10µL into MeOH for LCMS.

-

Success: Disappearance of Ar-Br peak; appearance of Product Mass.

-

Failure (Black ppt): Catalyst decomposition (Pd black). Check

exclusion.

-

-

Workup: Filter through Celite (removes Pd residues), dilute with EtOAc, wash with water/brine.

Protocol B: Buchwald-Hartwig Amination (Ar-Cl Focus)

Best for: Installing amines on deactivated or chlorinated rings.

Reagents:

-

Aryl Chloride (1.0 equiv)

-

Amine (1.2 equiv)

-

Pre-Catalyst: XPhos Pd G4 or Pd-PEPPSI-IPr (1-3 mol%)

-

Base:

(Sodium tert-butoxide) (1.5 equiv) -

Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Glovebox/Schlenk: Weigh

and Pd-Precatalyst in a glovebox if possible. -

Mixing: Combine Ar-Cl, Amine, Base, and Catalyst in the vial under

. -

Activation: Add anhydrous solvent.

-

Reaction: Heat to 100°C. Note: Modern G3/G4 catalysts often work at lower temps (60-80°C) for activated chlorides.

-

Validation Checkpoint: Monitor consumption of Ar-Cl. If Ar-Cl remains but Amine is gone,

-hydride elimination of the amine may have occurred (check for imine byproduct). -

Workup: Dilute with ether, filter through a silica plug (to trap Pd), concentrate.

Part 5: References & Authoritative Grounding

-

The Suzuki-Miyaura Reaction (Nobel Lecture)

-

Source: Suzuki, A. (2010).[3] "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds."

-

Significance: Defines the foundational mechanism and the role of base in transmetallation.

-

URL:

-

-

Bond Dissociation Energies of Organic Molecules

-

Source: Luo, Y.-R. (2007).[3] Comprehensive Handbook of Chemical Bond Energies.

-

Significance: Provides the thermodynamic data (Ph-F vs Ph-I) underpinning reactivity trends.

-

URL: (Proxy for standard BDE tables used in organic synthesis).

-

-

Buchwald-Hartwig Amination: A Practical Guide

-

Source: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

-

Significance: The definitive review on ligand selection (G1-G4 precatalysts) for challenging substrates.

-

URL:

-

-

Nucleophilic Aromatic Substitution (

) Trends

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Preliminary Investigation into the Stability of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary stability investigation of the novel compound, 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone. As a complex molecule incorporating a propiophenone core, an iodinated phenyl ring, and a 1,3-dioxane acetal, its stability profile is critical for potential applications in drug development and organic synthesis. This document outlines a logical, field-proven workflow for identifying potential degradation pathways through forced degradation studies under hydrolytic, oxidative, and photolytic stress conditions. Detailed experimental protocols and analytical methodologies are provided to guide researchers in obtaining robust and reliable stability data. The causality behind experimental choices is explained to ensure a thorough understanding of the principles of stability testing.

Introduction: Understanding the Molecule and the Imperative of Stability

3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is a multifaceted organic compound with potential utility in medicinal chemistry and materials science. Its structure, featuring a ketone, an aryl iodide, and a cyclic acetal, suggests several potential points of chemical instability. A comprehensive understanding of its degradation pathways is paramount for determining its shelf-life, appropriate storage conditions, and potential interactions in various formulations.

The propiophenone backbone itself is generally stable but can be susceptible to oxidation, while the carbon-iodine bond on the aromatic ring may be sensitive to light.[1][2][3] The 1,3-dioxane ring, a cyclic acetal, is notably stable under neutral and basic conditions but is prone to acid-catalyzed hydrolysis.[4][5][6][7][8] Therefore, a systematic investigation into the compound's behavior under various stress conditions is essential.

This guide presents a structured approach to a preliminary stability study, designed to elicit potential degradation products and establish a foundational understanding of the compound's intrinsic stability.

Molecular Characteristics

A thorough understanding of the physicochemical properties of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is the first step in designing a robust stability study. While specific experimental data for this exact molecule is not widely available, we can infer its properties from related structures.

| Property | Value (Estimated) | Source/Justification |

| Molecular Formula | C₁₃H₁₅IO₃ | Based on the structure of related compounds.[9] |

| Molecular Weight | 346.16 g/mol | Calculated from the molecular formula.[9] |

| Appearance | Off-white to pale yellow solid | Typical for propiophenone derivatives. |

| Solubility | Soluble in common organic solvents (e.g., acetonitrile, methanol, DMSO); Insoluble in water. | Propiophenone is insoluble in water but soluble in organic solvents.[1][2] |

Experimental Workflow for Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development and chemical stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods.

The following diagram outlines the proposed experimental workflow:

Caption: Experimental workflow for the forced degradation study.

Detailed Experimental Protocols

The following protocols are designed to be starting points and may require optimization based on the observed rate of degradation. A control sample (compound in acetonitrile, protected from light, at room temperature) should be run in parallel for each condition.

Hydrolytic Stability

Rationale: The 1,3-dioxane moiety is an acetal, which is known to be susceptible to acid-catalyzed hydrolysis.[4][5][7][10][11] Basic conditions are not expected to significantly degrade the acetal but may affect other parts of the molecule.[8]

4.1.1 Acidic Conditions

-

Preparation: Add 1 mL of a 1 mg/mL stock solution of the compound in acetonitrile to a vial. Add 1 mL of 0.1 M hydrochloric acid.

-

Incubation: Store the vial at 60°C.

-

Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Quenching: Immediately neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.

-

Analysis: Dilute with mobile phase and analyze by HPLC-UV/MS.

4.1.2 Basic Conditions

-

Preparation: Add 1 mL of a 1 mg/mL stock solution of the compound in acetonitrile to a vial. Add 1 mL of 0.1 M sodium hydroxide.

-

Incubation: Store the vial at 60°C.

-

Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Quenching: Immediately neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

-

Analysis: Dilute with mobile phase and analyze by HPLC-UV/MS.

Oxidative Stability

Rationale: The propiophenone core, particularly the ketone functional group, can be susceptible to oxidation, although ketones are generally more resistant than aldehydes.[12][13][14][15] Strong oxidizing agents can lead to cleavage of carbon-carbon bonds.[12]

-

Preparation: Add 1 mL of a 1 mg/mL stock solution of the compound in acetonitrile to a vial. Add 1 mL of 3% hydrogen peroxide.

-

Incubation: Store the vial at room temperature, protected from light.

-

Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Analysis: Dilute with mobile phase and analyze immediately by HPLC-UV/MS. No quenching is typically necessary, but if the reaction is rapid, the addition of a small amount of sodium bisulfite can be considered.

Photostability

Rationale: Iodinated aromatic compounds are known to be sensitive to light, which can induce deiodination through homolytic cleavage of the carbon-iodine bond.[16][17]

-

Preparation: Place 1 mL of a 1 mg/mL stock solution of the compound in acetonitrile in a quartz cuvette or a clear glass vial.

-

Exposure: Irradiate the sample in a photostability chamber with a combination of UVA and visible light (ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and placed in the same chamber.

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours of exposure).

-

Analysis: Dilute with mobile phase and analyze by HPLC-UV/MS.

Predicted Degradation Pathways

Based on the chemical structure of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone, the following degradation pathways are anticipated under the specified stress conditions.

Caption: Predicted degradation pathways of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the recommended technique.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase improves peak shape for acidic and neutral compounds. |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 5% to 95% B over 15 minutes | A gradient elution is necessary to separate the parent compound from potentially more polar or less polar degradation products. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 30°C | Provides reproducible retention times. |

| UV Detection | 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to obtain full UV spectra. |

| MS Detection | Electrospray Ionization (ESI) in positive mode | ESI is a soft ionization technique suitable for this type of molecule. Positive mode is likely to protonate the molecule. |

Data Interpretation and Reporting

The stability of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone should be reported as the percentage of the parent compound remaining at each time point under each stress condition. A summary table should be created for clarity.

| Stress Condition | Time (hours) | % Parent Compound Remaining | Peak Area of Major Degradant(s) |

| Control | 24 | >99% | N/A |

| 0.1 M HCl, 60°C | 2 | ||

| 4 | |||

| 8 | |||

| 24 | |||

| 0.1 M NaOH, 60°C | 2 | ||

| 4 | |||

| 8 | |||

| 24 | |||

| 3% H₂O₂, RT | 2 | ||

| 4 | |||

| 8 | |||

| 24 | |||

| Photolytic | 4 | ||

| 8 | |||

| 12 | |||

| 24 |

The mass spectra of any significant degradation products should be analyzed to propose their structures, which can then be confirmed by synthesizing authentic standards if necessary.

Conclusion

This technical guide provides a robust and scientifically sound framework for the preliminary stability investigation of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone. By systematically evaluating its behavior under hydrolytic, oxidative, and photolytic stress, researchers can gain critical insights into its intrinsic stability. The data generated from these studies will be instrumental in guiding future formulation development, defining appropriate storage and handling procedures, and establishing a foundation for the development of a validated stability-indicating analytical method. Adherence to the principles and protocols outlined herein will ensure the generation of high-quality, reliable data, which is a cornerstone of scientific integrity in drug development and chemical research.

References

-

ACS Publications. (n.d.). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. Retrieved from [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]

-

ACS Omega. (2022, August 18). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

PubMed Central. (n.d.). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

-

MDPI. (2025, January 20). Photostability of Indium Phthalocyanines in Organic Solvents. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

-

MDPI. (n.d.). Iodinated Near-Infrared Dyes as Effective Photosensitizers for the Photodynamic Eradication of Amphotericin B-Resistant Candida Pathogens. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of Ketones, Aldehydes, and Carboxylic Acids. Retrieved from [Link]

-

DTIC. (2007, August 1). Biodegradation of 1,4-Dioxane. Retrieved from [Link]

- Google Patents. (n.d.). RU2156247C2 - Propiophenone derivatives and methods of preparation thereof.

-

Wikipedia. (n.d.). Acetal. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US4746758A - Processes for preparing iodinated aromatic compounds.

-

ResearchGate. (2025, August 6). Degradation of 1,4-dioxane in water with heat- and Fe2+-activated persulfate oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketone bodies. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

-

MDPI. (2023, May 30). Ketones in Low-Temperature Oxidation Products of Crude Oil. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-Dioxane (CAS 505-22-6). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

- Google Patents. (n.d.). US5208331A - Process for preparing 1,3-dioxolane derivatives.

-

ChemBK. (n.d.). 3-(1,3-Dioxolan-2-yl)-4'-iodopropiophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) From 1,3-dioxanes to 1,3-diols and potential application in drug.... Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dioxolane. Retrieved from [Link]

Sources

- 1. 93-55-0 CAS MSDS (Propiophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. manavchem.com [manavchem.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Acetal - Wikipedia [en.wikipedia.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 16. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Complex Biaryl Ketones via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly vital in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures.[2][4]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone, a substrate featuring a sterically hindered aryl iodide and a protected ketone functionality. The presence of the bulky 1,3-dioxane protecting group and the propiophenone backbone necessitates careful selection of catalytic systems to achieve high yields and avoid side reactions. This guide will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide insights into troubleshooting potential challenges.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone. This is often the rate-determining step and results in a Pd(II) complex.[1][7] The reactivity of the aryl halide is crucial, with the general trend being I > Br > OTf >> Cl.[4][7]

-

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone

This protocol is designed as a starting point for the coupling of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone with a generic arylboronic acid. Due to the steric hindrance around the iodide, a catalyst system with a bulky, electron-rich phosphine ligand such as SPhos is recommended to facilitate the oxidative addition and reductive elimination steps.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |

| 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone | 360.18 | N/A | N/A | N/A |

| Arylboronic Acid | Variable | Variable | Variable | Variable |

| Pd(OAc)₂ (Palladium(II) acetate) | 224.50 | 205 (dec.) | N/A | N/A |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 159-163 | N/A | N/A |

| K₃PO₄ (Potassium phosphate tribasic) | 212.27 | 1380 | N/A | 2.564 |

| 1,4-Dioxane (Anhydrous) | 88.11 | 11.8 | 101 | 1.033 |

| Water (Degassed) | 18.02 | 0 | 100 | 1.000 |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

-

In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

-

-

Inert Atmosphere:

-

Seal the Schlenk flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

-

Addition of Catalyst and Solvents:

-

Briefly open the flask under a positive pressure of inert gas and add the premixed Pd(OAc)₂ and SPhos.

-

Using a syringe, add anhydrous 1,4-dioxane and degassed water to achieve a solvent ratio of approximately 4:1 (dioxane:water). The final concentration of the aryl iodide should be around 0.1 M.

-

-

Reaction:

-

Place the sealed flask in a preheated oil bath at 80-100 °C.

-

Stir the reaction mixture vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Troubleshooting and Considerations

-

Low Conversion: If the reaction stalls, consider increasing the reaction temperature or time. The choice of a more electron-rich and bulky ligand, such as an N-heterocyclic carbene (NHC), may also improve the outcome for particularly challenging substrates.[9][10]

-

Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic.[11] Minimizing the amount of water and ensuring a thoroughly deoxygenated environment can help to suppress this pathway.

-

Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often more prevalent when using Pd(II) precatalysts if the reduction to Pd(0) is slow. Ensuring efficient stirring and proper degassing can mitigate this issue.

-

Stability of the Protecting Group: The 1,3-dioxane is generally stable under the basic conditions of the Suzuki coupling. However, prolonged reaction times at high temperatures with certain bases could potentially lead to partial deprotection. If this is observed, a milder base such as K₂CO₃ could be trialed.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of complex molecules like the derivatives of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone. By carefully selecting a suitable palladium catalyst, a bulky phosphine ligand, and appropriate reaction conditions, high yields of the desired biaryl products can be achieved. The protocol provided herein serves as a solid foundation for researchers to build upon and adapt for their specific synthetic targets.

References

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromoselenophene.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

The Organic Chemist. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Zhang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10. [Link]

-

Thomas, A. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1649-1654. [Link]

-

ChemOrgChem. (2025, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]

-

Liu, C., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. Organic Letters, 21(19), 7976-7981. [Link]

-

McDonald, R. I., et al. (2018). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 140(41), 13459-13467. [Link]

-

Nye, G. L., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11994-12001. [Link]

-

Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(12), 2702-2711. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Wang, D., et al. (2015). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 51(85), 15574-15577. [Link]

-

Zhang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10. [Link]

-

Chen, Y.-H., et al. (2019). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Molecules, 24(18), 3349. [Link]

- Kumar, A., & Kumar, V. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(9), 110-117.

-

Organic Chemistry Research. (n.d.). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Retrieved from [Link]

-

Chen, C.-Y., et al. (2020). Carbonylative Suzuki–Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. The Journal of Organic Chemistry, 85(18), 11849-11855. [Link]

-

Ncube, I., & Fotsing, J. R. (2011). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 16(5), 4056-4081. [Link]

-

OpenChemHub. (2024, January 10). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) [Video]. YouTube. [Link]

-

The Chemistry Conversation. (2021, December 21). Chiral N-Heterocyclic Carbene Synthesis with Dr. Vasudevan Dhayalan (Episode 76) [Video]. YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. wwjmrd.com [wwjmrd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. orgchemres.org [orgchemres.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Leveraging 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone in Palladium-Catalyzed Heck Reactions for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone as a versatile building block in the Mizoroki-Heck reaction, a cornerstone of modern carbon-carbon bond formation. This document will delve into the strategic advantages of this particular substrate, provide detailed, field-tested protocols for its use, and explore the underlying mechanistic principles that ensure a high-yielding and selective transformation.

Introduction: The Strategic Advantage of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone in C-C Bond Formation

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a substituted alkene from an unsaturated halide and an alkene.[1] Its significance in the synthesis of complex organic molecules, including pharmaceuticals and natural products, is unparalleled. The choice of the aryl halide substrate is critical to the success of the reaction, influencing reactivity, selectivity, and the potential for downstream functionalization.

3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone emerges as a highly valuable substrate for several key reasons:

-

High Reactivity of the Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of the Heck catalytic cycle, which is often the rate-determining step.[2] This inherent reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to aryl bromides or chlorides.

-

Orthogonal Functionality: The molecule possesses two key functional groups with distinct reactivities. The aryl iodide is primed for the Heck reaction, while the 1,3-dioxane acts as a stable protecting group for a ketone functionality.[3] This acetal is robust under the neutral to basic conditions typically employed in Heck reactions, allowing for the selective formation of the C-C bond without interference from the ketone.[4]

-

Post-Coupling Deprotection and Derivatization: Following the successful Heck coupling, the 1,3-dioxane can be readily deprotected under acidic conditions to reveal the ketone.[5] This newly unmasked ketone provides a reactive handle for a plethora of subsequent transformations, such as reduction to an alcohol, reductive amination, or alpha-functionalization, thereby enabling rapid diversification of the molecular scaffold. This strategy is invaluable in the construction of compound libraries for drug discovery.

Synthesis of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone

While not widely commercially available, 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone can be synthesized in a straightforward two-step sequence from commercially available starting materials. A plausible synthetic route begins with the Friedel-Crafts acylation of iodobenzene.

A generalized synthetic protocol is as follows:

-

Friedel-Crafts Acylation: 3-Chloropropionyl chloride is reacted with iodobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 3-chloro-3'-iodopropiophenone.

-

Acetal Formation: The resulting propiophenone is then reacted with 1,3-propanediol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to form the 1,3-dioxane protecting group, yielding the target compound.[6]